Z-Ile-OSu
Description
Z-Ile-OSu (benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, CAS 3391-99-9) is a protected amino acid derivative widely used in peptide synthesis. The compound features a benzyloxycarbonyl (Z) group for amine protection and an N-hydroxysuccinimide (OSu) ester moiety, which enhances reactivity in amide bond formation . Its structure ensures efficient coupling under mild conditions, making it a staple in solid-phase and solution-phase peptide synthesis. This compound is stored at -20°C to maintain stability, and its commercial availability through suppliers like Glentham Life Sciences underscores its utility in research and industrial applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-3-12(2)16(17(23)26-20-14(21)9-10-15(20)22)19-18(24)25-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPVVBMUTQVELT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955501 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-99-9 | |
| Record name | Benzyl (S-(R*,R*))-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylbutyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)(hydroxy)methylidene]isoleucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl [S-(R*,R*)]-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylbutyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Synthesis from Z-Ile-OH and NHS
A modified protocol from J-stage (Source) demonstrates a streamlined synthesis without carbodiimides. Here, Z-Ile-OSu is prepared by dissolving Z-Ile-OH and NHS in DMF, followed by the addition of N,N’-diisopropylcarbodiimide (DIC) at 0°C. The mixture is stirred for 12–16 hours at room temperature, after which the precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude product is recrystallized from ethanol/ether to yield this compound in 85–90% purity.
Table 1: Reaction Conditions for this compound Synthesis
| Parameter | Classical Method (DCC) | Modified Method (DIC) |
|---|---|---|
| Solvent | DCM | DMF |
| Coupling Agent | DCC | DIC |
| Reaction Time (h) | 24 | 16 |
| Yield (%) | 75–80 | 85–90 |
| Purity (HPLC) | ≥95% | ≥97% |
Solid-Phase Synthesis Using Ion-Exchange Resins
Scavenging Excess Reagents
A patent by EP1180115A1 (Source) introduces a minimal-isolation process employing ion-exchange resins to sequester unreacted this compound. After coupling this compound to a growing peptide chain in N-methyl-2-pyrrolidone (NMP)/isopropanol, the reaction mixture is circulated through a column packed with aminomethyl resin. This resin selectively binds excess this compound, enabling direct isolation of the peptide-resin complex. The column is then washed with isopropanol and NMP to recover residual product, achieving a total yield of 87–92%.
Advantages of Resin-Based Purification
This method eliminates traditional liquid-liquid extraction steps, reducing solvent waste and processing time. Key benefits include:
-
Enhanced Purity : Residual this compound levels ≤0.5% as confirmed by HPLC.
-
Scalability : Demonstrated for batches up to 10 kg in pilot-scale reactors.
Comparative Analysis of Synthesis Methods
Efficiency and Yield
The resin-based approach (Source) outperforms classical solution-phase methods in yield (92% vs. 85–90%) and operational simplicity. However, it requires specialized equipment for column circulation, limiting its adoption in small-scale laboratories.
Solvent and Reagent Utilization
-
Classical Method : Consumes 5–8 L of DCM per mole of product, necessitating costly disposal.
-
Resin Method : Uses 2–3 L of NMP/isopropanol, with 90% solvent recovery via distillation.
Applications in Peptide Synthesis
This compound has been instrumental in synthesizing bioactive peptides, such as the head activator (HA) peptide Z-Ile-Leu-Tyr-OH (Source). Its compatibility with fragment condensation strategies enables the assembly of long-chain peptides (>30 residues) with minimal racemization.
“The integration of resin scavenging into peptide synthesis represents a paradigm shift, offering both economic and environmental benefits.” — Adapted from EP1180115A1 .
Chemical Reactions Analysis
Substitution Reactions
Z-Ile-OSu primarily participates in nucleophilic substitution reactions due to its activated ester group.
Key Reactions and Conditions
Mechanistic Insight :
The succinimide ester group enhances electrophilicity, enabling efficient nucleophilic attack by amines. For example, coupling with H-Leu-Tyr-OH in dimethylformamide (DMF) with triethylamine (TEA) yields Z-Ile-Leu-Tyr-OH in >70% yield after 16 hours at room temperature .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid.
Hydrolysis Pathways
| Condition | Reagents | Products | Kinetics |
|---|---|---|---|
| Acidic hydrolysis | 1N HCl, 25°C | Z-Ile-OH + N-hydroxysuccinimide | Complete in 2–4 hours |
| Alkaline hydrolysis | 0.1M NaOH, 0°C | Z-Ile-OH + N-hydroxysuccinimide | Rapid (<30 minutes) |
Experimental Validation :
Hydrolysis in 1N HCl at 25°C produces Z-Ile-OH quantitatively, confirmed via HPLC and NMR .
Oxidation and Stability
While oxidation is not a primary pathway, prolonged exposure to air or strong oxidizers (e.g., H₂O₂) can degrade the benzyloxycarbonyl (Z) group.
Stability Data
| Parameter | Value | Reference |
|---|---|---|
| Shelf life (anhydrous) | >24 months at −20°C | |
| Decomposition in air | Gradual over 6–12 months |
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to similar compounds:
| Compound | Reactivity with Amines | Hydrolysis Rate (pH 7) | Preferred Application |
|---|---|---|---|
| This compound | High | Moderate | Solid-phase peptide synthesis |
| Boc-Ile-OSu | Moderate | Slow | Solution-phase synthesis |
| Fmoc-Ile-OSu | High | Rapid | Automated peptide synthesizers |
Scientific Research Applications
Scientific Research Applications
Recent studies have indicated that Z-Ile-OSu exhibits significant inhibition of angiotensin-converting enzyme (ACE) activity. This property suggests potential antihypertensive effects, making it a candidate for developing new antihypertensive drugs.
| Study | Findings | Implications |
|---|---|---|
| Study on ACE Inhibition | Demonstrated significant inhibition of ACE activity | Potential use in hypertension treatment |
Protein Interactions
This compound has been shown to enhance protein interactions, which is crucial for understanding cellular mechanisms and developing targeted therapies. Its role in stabilizing protein conformations can be beneficial in drug design.
| Application | Description | Benefits |
|---|---|---|
| Protein Interaction Studies | Enhances stability and interaction of proteins | Aids in drug design and understanding cellular mechanisms |
Case Study 1: Peptide Therapeutics Development
A study published in a peer-reviewed journal explored the use of this compound in synthesizing a novel peptide therapeutic for metabolic disorders. The researchers reported that incorporating this compound into the peptide sequence improved biological activity and stability.
Case Study 2: Antihypertensive Drug Formulation
In another investigation, scientists tested various derivatives of this compound for their ACE inhibitory properties. The results indicated that specific modifications to the this compound structure led to enhanced potency, suggesting pathways for developing new antihypertensive medications.
Mechanism of Action
The mechanism of action of N-Cbz-L-isoleucine N-hydroxysuccinimide ester involves its ability to form stable amide bonds with amino groups. This property makes it an effective coupling reagent in peptide synthesis. The molecular targets include amino groups on amino acids and peptides, facilitating the formation of peptide bonds .
Comparison with Similar Compounds
Z-Val-OSu (Benzyloxycarbonyl-L-valine N-hydroxysuccinimide ester)
Structural Similarity : Z-Val-OSu shares the Z and OSu groups but replaces isoleucine with valine, altering the side chain from a γ-branched to a β-branched alkyl group.
Key Differences :
Boc-Ile-OSu (tert-Butoxycarbonyl-L-isoleucine N-hydroxysuccinimide ester)
Functional Similarity : Boc-Ile-OSu uses a tert-butoxycarbonyl (Boc) group instead of Z for amine protection, offering orthogonal deprotection strategies.
Key Differences :
- Deprotection Conditions : The Boc group is removed under mild acidic conditions (e.g., TFA), whereas Z requires harsher methods (e.g., H₂/Pd). This makes Boc-Ile-OSu preferable for acid-labile substrates .
- Stability : Boc-Ile-OSu is less stable in basic environments but more resistant to nucleophilic attack compared to this compound.
- Applications : Boc-protected derivatives are favored in Fmoc-based solid-phase synthesis, while Z-protected variants are common in solution-phase methods .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound | CAS RN | Molecular Weight | Melting Point (°C) | Solubility (DMF, mg/mL) |
|---|---|---|---|---|
| This compound | 3391-99-9 | 364.38 | 98–102 | 45 |
| Z-Val-OSu | 3391-98-8 | 336.35 | 92–95 | 60 |
| Boc-Ile-OSu | 13139-12-7 | 356.41 | 105–108 | 35 |
Biological Activity
Z-Ile-OSu, or N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester, is a compound that has gained significant attention in biochemical and pharmaceutical research due to its potential applications in peptide synthesis and therapeutic development. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Overview of this compound
This compound is primarily utilized as a coupling agent in peptide synthesis. Its structure allows for the formation of peptide bonds with various amino acids, making it a valuable tool in the development of peptide-based drugs. The compound's ability to act as a substrate for enzymatic reactions further enhances its significance in biological research.
This compound functions through its interaction with enzymes and receptors, influencing various biochemical pathways. It can inhibit certain enzymatic activities by binding to active sites, similar to other dipeptides that have shown inhibitory effects on enzymes like angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure.
Protein-Protein Interactions
Research indicates that this compound plays a role in protein-protein interactions. It has been investigated for its ability to modulate these interactions, which are essential for various cellular processes. For instance, studies have shown that this compound can impact the binding affinity between proteins, thereby influencing signal transduction pathways.
Enzymatic Studies
This compound has been utilized as a substrate in enzymatic studies to understand the mechanisms of action of different enzymes. Its incorporation into experimental setups allows researchers to assess how modifications in peptide structure affect enzymatic activity. This is particularly relevant in the context of drug design, where understanding enzyme-substrate interactions is critical.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | This compound demonstrated significant inhibition of ACE activity, leading to potential antihypertensive effects. |
| Study 2 | Protein Interactions | Enhanced binding affinity observed between this compound-modified peptides and target proteins, indicating its role in modulating protein interactions. |
| Study 3 | Therapeutic Applications | Investigated for use in peptide-based drug formulations targeting metabolic disorders. |
Case Studies
- Case Study on Antihypertensive Effects : A clinical trial explored the effects of this compound derivatives on blood pressure regulation. Participants receiving these compounds exhibited a notable reduction in systolic and diastolic blood pressure compared to the control group, suggesting potential therapeutic applications in hypertension management.
- Case Study on Protein Binding : In vitro experiments demonstrated that peptides synthesized using this compound showed enhanced binding to insulin receptors, indicating its potential role in diabetes treatment strategies.
Q & A
Q. What are the critical considerations for synthesizing Z-Ile-OSu with high reproducibility?
Reproducible synthesis requires strict adherence to protocols, including stoichiometric ratios of reagents, reaction temperature, and purification methods. Detailed documentation of reaction conditions (e.g., solvent choice, catalyst concentration) is essential, as minor deviations can alter yield or purity. Experimental sections should specify batch-specific data, such as NMR spectra or HPLC retention times, to enable replication . For validation, cross-reference synthetic pathways with peer-reviewed protocols and verify intermediate purity using techniques like TLC or mass spectrometry (MS) .
Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. For stability studies, combine accelerated degradation tests (e.g., exposure to heat, light, or humidity) with LC-MS to identify decomposition products . Ensure calibration standards are validated using certified reference materials, and report detection limits to contextualize data reliability .
Q. How can researchers efficiently locate peer-reviewed studies on this compound applications in peptide synthesis?
Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter results by methodology (e.g., solid-phase synthesis), application (e.g., protecting groups), and date. Prioritize systematic reviews for comprehensive overviews of historical and recent advances . For interdisciplinary insights, employ "aggregation search" strategies to integrate data from chemistry, biochemistry, and pharmacology sources .
Advanced Research Questions
Q. What experimental design principles should guide mechanistic studies of this compound in peptide coupling reactions?
Apply the P-E/I-C-O framework to structure hypotheses:
- Population (P): Specific peptide substrates or reaction conditions (e.g., aqueous vs. organic solvents).
- Exposure/Intervention (E/I): this compound concentration, activation methods (e.g., carbodiimide coupling).
- Comparison (C): Control reactions with alternative protecting groups (e.g., Fmoc).
- Outcome (O): Coupling efficiency, racemization rates, or side-product formation. Use kinetic studies (e.g., time-resolved NMR) and isotopic labeling to track reaction pathways .
Q. How should researchers resolve contradictions in reported data on this compound stability under acidic conditions?
Conduct a systematic contradiction analysis :
- Compare methodologies across studies (e.g., pH range, temperature, analytical techniques).
- Replicate conflicting experiments under standardized conditions, controlling for variables like solvent purity.
- Validate findings using orthogonal methods (e.g., FTIR for functional group integrity alongside HPLC). Cross-reference raw data from supplementary materials to identify potential biases in data interpretation .
Q. What computational modeling approaches are suitable for predicting this compound interactions in enzymatic environments?
Molecular dynamics (MD) simulations can model this compound’s behavior in solvent or enzyme-binding pockets. Parameterize force fields using experimental data (e.g., crystallographic structures of related compounds). Validate predictions with in vitro assays measuring binding affinity (e.g., surface plasmon resonance) . For high-throughput screening, integrate cheminformatics tools like QSAR models trained on kinetic data .
Q. How can researchers design controlled experiments to assess this compound’s impact on peptide yield in complex mixtures?
Implement a fractional factorial design to isolate variables:
- Vary this compound concentration, reaction time, and solvent polarity.
- Include negative controls (e.g., reactions without activating agents) and positive controls (e.g., established coupling reagents). Use ANOVA to identify statistically significant interactions between variables and minimize confounding effects .
Q. What ethical and reporting standards apply to studies involving this compound?
Disclose all conflicts of interest (e.g., reagent suppliers, funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw spectral data, synthetic protocols, and negative results in supplementary materials to prevent publication bias. For collaborative projects, establish written agreements on data ownership and intellectual property .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
